molecular formula C6H12N4 B2919167 3-(1H-1,2,4-triazol-1-yl)butan-2-amine CAS No. 1247986-29-3

3-(1H-1,2,4-triazol-1-yl)butan-2-amine

Cat. No.: B2919167
CAS No.: 1247986-29-3
M. Wt: 140.19
InChI Key: YYLBLMYFEQNWIL-UHFFFAOYSA-N
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Description

3-(1H-1,2,4-triazol-1-yl)butan-2-amine is a chemical compound that belongs to the class of triazole derivatives. Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms. These compounds are known for their diverse biological activities and are widely used in various fields such as agriculture, medicine, and materials science.

Preparation Methods

The synthesis of 3-(1H-1,2,4-triazol-1-yl)butan-2-amine typically involves the reaction of 1H-1,2,4-triazole with butan-2-amine under specific conditions. One common method involves the use of phthalic anhydride and 1,4-dioxane as solvents . The reaction is carried out under reflux conditions to obtain the desired product. Industrial production methods may involve similar synthetic routes but on a larger scale with optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

3-(1H-1,2,4-triazol-1-yl)butan-2-amine undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include solvents like chloroform, ethyl acetate, and methanol. Major products formed from these reactions depend on the specific reagents and conditions used.

Comparison with Similar Compounds

3-(1H-1,2,4-triazol-1-yl)butan-2-amine can be compared with other similar compounds such as:

The uniqueness of this compound lies in its specific structure and the diverse range of biological activities it exhibits, making it a valuable compound in various scientific and industrial applications.

Properties

IUPAC Name

3-(1,2,4-triazol-1-yl)butan-2-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12N4/c1-5(7)6(2)10-4-8-3-9-10/h3-6H,7H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YYLBLMYFEQNWIL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(C)N1C=NC=N1)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12N4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

140.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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